2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of microwave irradiation to enhance the efficiency of the cyclocondensation reactions, leading to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines is a common transformation.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions often use hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitro groups results in the formation of corresponding amines .
Scientific Research Applications
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin . This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine.
2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines: These compounds have modifications at positions 2 and 7, which can alter their chemical and biological properties.
N,N-Dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine: A derivative that has shown potential as an nSMase2 inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nSMase2 and its potential as an antitumor agent highlight its significance in medicinal chemistry .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,9H2,1-2H3 |
InChI Key |
GGEBJVYKQPRTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)N)N=C1 |
Origin of Product |
United States |
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